N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is a complex organic compound that combines the structural features of adamantane, fluorene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide typically involves multiple steps:
Formation of the Adamantyloxyethyl Intermediate: This step involves the reaction of adamantanol with an appropriate alkylating agent to form the adamantyloxyethyl group.
Attachment to Fluorene: The adamantyloxyethyl intermediate is then reacted with fluorene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantane moiety may enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-adamantyloxy)ethyl]-2-(2-chloro-9H-thioxanthen-9-yl)acetamide
Comparison: N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide is unique due to the presence of the fluorene moiety, which imparts distinct electronic and steric properties compared to other adamantane derivatives
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c27-30(28,22-5-6-24-21(13-22)12-20-3-1-2-4-23(20)24)26-7-8-29-25-14-17-9-18(15-25)11-19(10-17)16-25/h1-6,13,17-19,26H,7-12,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYJPGCVKMEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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